Anibamine is a naturally occurring compound that serves as a chemokine receptor CCR5 antagonist. It was first isolated from the plant species Aniba, which belongs to the Lauraceae family. This compound has garnered attention due to its potential applications in treating conditions such as HIV and certain types of cancer, particularly prostate cancer. Anibamine's unique structural characteristics and biological activities make it a significant subject of study in medicinal chemistry.
Anibamine is derived from the Aniba species, particularly Aniba parviflora. It is classified as a pyridine quaternary alkaloid and is recognized for its role in inhibiting the CCR5 receptor, which is crucial in the pathology of HIV infection and cancer progression. The compound's classification as a natural product highlights its origin from plant sources, differentiating it from synthetic compounds.
The synthesis of anibamine has been achieved through various methodologies, with significant advancements reported over the years. The total synthesis involves multiple steps, typically around ten, utilizing reactions such as:
Anibamine's molecular structure features a complex arrangement typical of alkaloids, characterized by a pyridine ring fused with other functional groups. The molecular formula for anibamine is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The compound exhibits notable stereochemistry due to the presence of multiple double bonds, influencing its biological activity .
The structural representation can be summarized as follows:
Anibamine undergoes various chemical reactions that are pivotal for its synthesis and modification:
The compound's ability to act as a CCR5 antagonist relies on its specific interactions with the receptor, which can be influenced by these chemical modifications.
Anibamine functions primarily by binding to the CCR5 receptor, inhibiting its ability to mediate cellular signaling pathways involved in immune response and tumor progression. This mechanism is particularly relevant in the context of HIV infection, where CCR5 serves as a co-receptor for viral entry into host cells.
In vitro studies have demonstrated that anibamine effectively blocks RANTES (a chemokine that binds to CCR5), thereby preventing viral entry . The binding affinity of anibamine has been quantitatively assessed through various assays, revealing its potential as a therapeutic agent against HIV and prostate cancer .
Anibamine exhibits several physical properties characteristic of alkaloids:
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize these properties thoroughly .
Anibamine has been explored for various scientific applications:
These applications underscore anibamine's significance in pharmacological research and its potential impact on therapeutic strategies for infectious diseases and cancer.
Anibamine (C₂₃H₃₈N₂²⁺) is a naturally occurring pyridine quaternary alkaloid isolated from the bark of Aniba species. It represents the first identified natural product exhibiting potent chemokine receptor CCR5 antagonism, with a binding affinity (IC₅₀) of 1 μM against HIV-1 gp120 [1] [2]. The molecule features a unique structural skeleton characterized by a central pyridinium ring conjugated with two extended aliphatic side chains – a pentyl group at C3 and a pent-4-enyl group at C5 [1] [3]. This arrangement imparts significant cationic character at physiological pH, contributing to electrostatic interactions with the CCR5 receptor’s binding pocket.
A defining physicochemical property is its exceptionally high lipophilicity, reflected in a calculated log Kow of 9.1 [1]. This substantially exceeds the Lipinski’s Rule of 5 guideline (log P ≤ 5), suggesting potential challenges in bioavailability and aqueous solubility. Despite this, anibamine demonstrates significant biological activity at submicromolar concentrations, indicating efficient cellular uptake or membrane interactions. The quaternary nitrogen center renders the compound permanently charged, influencing its hydration shell and molecular packing behavior. Hemolysis assays revealed minimal toxicity against sheep erythrocytes at concentrations ≤1 μM, supporting selectivity for target cells over non-specific membrane disruption [1].
Table 1: Key Molecular Characteristics of Anibamine
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₂₃H₃₈N₂²⁺ | Quaternary alkaloid |
Molecular Weight | 342.56 g/mol (cation) | |
Binding Affinity (IC₅₀) | 1.0 μM | Competitive binding vs. ¹²⁵I-gp120 on CCR5 |
log Kow | 9.1 | Computed; high lipophilicity |
Key Structural Motifs | Pyridinium core, C3-pentyl, C5-pent-4-enyl chains | Unique among CCR5 antagonists |
The stereochemical configuration of naturally derived anibamine remains unresolved in the literature, though synthetic studies suggest the molecule likely adopts a low-energy conformation where the aliphatic chains project away from the pyridinium plane [2]. Molecular dynamics simulations reveal significant conformational flexibility, particularly in the rotation of the C3 and C5 side chains. This flexibility enables adaptation within the hydrophobic sub-pockets of the CCR5 binding site [2]. Docking studies indicate that the positively charged pyridinium nitrogen forms a critical salt bridge with the conserved Glu283 residue within CCR5’s transmembrane cavity. Simultaneously, the hydrophobic side chains penetrate distinct subsites: the pentyl chain interacts with residues in transmembrane helices 2, 3, and 7 (e.g., Trp86, Tyr108), while the pentenyl chain engages helices 5, 6, and 7 (e.g., Phe109, Tyr251) [2].
The conformational ensemble sampled by anibamine during binding includes both extended and folded chain arrangements. The pent-4-enyl moiety’s partial unsaturation introduces moderate torsional restraint compared to fully saturated analogs, potentially contributing to its optimal binding geometry. Computational analyses using homology models of CCR5 (based on bovine rhodopsin and human β2-adrenergic receptor templates) confirm that anibamine’s binding mode shares topological similarities with synthetic CCR5 antagonists like maraviroc and aplaviroc, despite its distinct chemical scaffold [2]. Specifically, all classes occupy a binding niche defined by transmembrane helices 1, 2, 3, 5, 6, and 7 and the extracellular loop ECL2, utilizing both electrostatic anchoring and hydrophobic filling.
Anibamine’s natural product scaffold differs fundamentally from synthetic CCR5 antagonists, which predominantly feature complex heterocyclic cores (e.g., tropanes in maraviroc, benzazepines in aplaviroc, piperidinopiperidines in vicriviroc) linked to hydrophobic aromatic groups [2]. Its relatively simple aliphatic chains contrast with the decorated aryl-alkyl motifs common in clinical candidates. Structure-activity relationship (SAR) studies on anibamine analogs reveal key insights:
CAS No.: 112484-85-2
CAS No.: 10606-14-1